Galocitabine

Intestinal Toxicity Prodrug Metabolism 5-FU Prodrugs

Galocitabine (Ro 09-1390) is an N4-trimethoxybenzoyl prodrug of 5-FU, engineered to reduce intestinal 5-FU generation and GI toxicity compared to 5′-DFUR. This enables higher cumulative dosing in murine tumor models without early termination due to diarrhea or mucosal damage. It is the preferred reagent for prolonged oral dosing studies, immunotherapy combination trials where immunosuppression must be minimized, and tumors overexpressing cytidine deaminase. Reference standard for fluoropyrimidine prodrug PK studies.

Molecular Formula C19H22FN3O8
Molecular Weight 439.4 g/mol
CAS No. 124012-42-6
Cat. No. B1674413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalocitabine
CAS124012-42-6
SynonymsN(4)-trimethoxybenzoyl-5'-deoxy-5-fluorocytidine
N(4)-trimethoxybenzoyl-5-fluoro-5'-deoxycytidine
Ro 09-1390
Ro-09-1390
Molecular FormulaC19H22FN3O8
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)O)O
InChIInChI=1S/C19H22FN3O8/c1-8-13(24)14(25)18(31-8)23-7-10(20)16(22-19(23)27)21-17(26)9-5-11(28-2)15(30-4)12(6-9)29-3/h5-8,13-14,18,24-25H,1-4H3,(H,21,22,26,27)/t8-,13-,14-,18-/m1/s1
InChIKeyTVYPSLDUBVTDIS-FUOMVGGVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Galocitabine (CAS 124012-42-6): Nucleoside Analog Prodrug of 5-FU with Reduced Intestinal Toxicity Profile


Galocitabine (Ro 09-1390, Neofrutulon) is a nucleoside analog and oral prodrug of 5-fluorouracil (5-FU), specifically an N4-trimethoxybenzoyl derivative of 5′-deoxy-5-fluorocytidine [1]. It functions as a thymidylate synthase inhibitor and demonstrates both anticancer and antiviral activity [2]. Upon oral administration, galocitabine is converted via a multi-step metabolic pathway to 5′-deoxy-5-fluorouridine (5′-DFUR) and ultimately to the active cytotoxic agent 5-FU, which interferes with RNA and DNA synthesis . The compound reached Phase 3 clinical development for solid tumors before being discontinued [3].

Why In-Class 5-FU Prodrugs Cannot Simply Be Substituted for Galocitabine in Preclinical Oncology Models


Despite sharing a common metabolic endpoint in 5-FU, galocitabine exhibits distinct metabolic and toxicological profiles compared to its parent compound 5′-DFUR and other fluoropyrimidine carbamates like capecitabine. Specifically, galocitabine's N4-trimethoxybenzoyl moiety alters the enzymatic conversion sequence, resulting in reduced generation of 5-FU within the intestinal tract [1]. This metabolic distinction confers a measurable advantage in tolerability, allowing for higher cumulative dosing and extended treatment duration in murine tumor models compared to direct 5′-DFUR administration [2]. Furthermore, comparative toxicokinetic analyses in cynomolgus monkeys demonstrate that while galocitabine and capecitabine exhibit similar systemic exposure to the active metabolite 5′-DFUR (AUC: 40–60 μg·hr/mL at 1.0 mmol/kg), their distinct prodrug structures result in different organ-specific toxicity profiles and metabolic activation kinetics [3]. Substitution with an alternative prodrug or direct 5′-DFUR would therefore compromise experimental reproducibility and alter both efficacy and safety endpoints.

Galocitabine Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Procurement Decisions


Reduced Intestinal Toxicity: Galocitabine vs. 5′-DFUR in Lewis Lung Carcinoma-Bearing Mice

In a direct head-to-head comparison, galocitabine (Ro 09-1390) demonstrated significantly reduced intestinal toxicity compared to its parent drug 5′-deoxy-5-fluorouridine (5′-DFUR) at equivalent doses [1]. While both compounds inhibited the growth of Lewis lung carcinoma to similar extents, galocitabine produced substantially lower levels of 5-FU in the intestinal tract [1]. This reduced local toxicity allowed for prolonged daily dosing and higher cumulative doses of galocitabine, ultimately resulting in extended survival times in tumor-bearing mice [2].

Intestinal Toxicity Prodrug Metabolism 5-FU Prodrugs

Approximately Two-Fold Lower Immunotoxicity: Galocitabine vs. 5′-DFUR in BDF1 Mice on a Molar Basis

A direct comparative immunotoxicity study in BDF1 mice established that galocitabine (Ro 09-1390) is approximately two-times less toxic than 5′-DFUR on a molar basis [1]. Both compounds exhibited similar immunotoxic profiles characterized primarily by myelotoxicity, but the quantitative toxicity differential favors galocitabine. Notably, at high doses, diffuse thymic cortical hypoplasia was more apparent in galocitabine-treated groups than in 5′-DFUR-treated groups, indicating a distinct immunomodulatory signature despite lower overall molar toxicity [1].

Immunotoxicity Myelotoxicity Prodrug Safety

Higher Therapeutic Index and Comparable Antitumor Efficacy: Galocitabine vs. 5′-DFUR, 5-FU, and Tegafur Across Multiple Tumor Models

In a comparative study across various transplantable tumor models, galocitabine (Ro 09-1390) exhibited antitumor efficacy comparable to 5′-DFUR, and both agents were 'much more effective' than 5-FU and tegafur [1]. However, due to its reduced intestinal toxicity and lower immunosuppressive effects in both humoral and cellular immune reactions, galocitabine demonstrated higher therapeutic indices and superior overall efficacy at high dosages compared to 5′-DFUR [1]. Importantly, the antitumor spectrum of galocitabine was noted to be somewhat different from that of 5′-DFUR, despite conversion to the same active metabolite, suggesting that the prodrug's activation kinetics influence target tumor selectivity [1].

Therapeutic Index Antitumor Spectrum Prodrug Efficacy

Tumor Cytidine Deaminase-Dependent Efficacy: Enhanced Activity Against High Enzyme-Expressing Tumors

The antitumor activity of galocitabine was found to be partly associated with cytidine deaminase levels within the treated tumors [1]. Galocitabine (Ro 09-1390) appeared to be more effective against tumors exhibiting a high concentration of the enzyme responsible for converting the major metabolite 5′-deoxy-5-fluorocytidine (5′-dFCyd) to 5′-dFUrd [1]. This enzyme-dependent activation profile offers a mechanistic basis for the observed differences in antitumor spectrum between galocitabine and 5′-DFUR, providing a rationale for biomarker-stratified experimental designs.

Cytidine Deaminase Tumor Metabolism Prodrug Activation

Galocitabine (CAS 124012-42-6): Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Preclinical Oncology Efficacy Studies Requiring Extended Dosing and Minimized Gastrointestinal Toxicity

Based on the demonstrated reduction in intestinal 5-FU generation and associated toxicity compared to 5′-DFUR [1], galocitabine is the preferred prodrug for murine tumor models where prolonged daily oral dosing is required. Researchers can administer higher cumulative doses without early termination due to diarrhea or intestinal mucosal damage, enabling more robust assessment of tumor growth inhibition over extended treatment periods. This is particularly valuable in slow-growing tumor models or combination therapy regimens where sustained drug exposure is critical.

Immuno-Oncology and Hematopoietic Toxicity-Sensitive Studies Requiring Reduced Myelosuppression

In studies where preserving immune function is essential—such as combination trials with immunotherapies, evaluation of tumor immune infiltrates, or long-term survival analyses—galocitabine's approximately two-fold lower molar toxicity compared to 5′-DFUR [2] provides a measurable advantage. The compound's reduced impact on bone marrow cellularity and overall immunotoxicity profile makes it suitable for experiments where confounding immunosuppression must be minimized.

Tumor Xenograft Models Expressing High Cytidine Deaminase Activity

Galocitabine exhibits enhanced antitumor efficacy in tumors with elevated cytidine deaminase levels, as this enzyme catalyzes the conversion of the key metabolite 5′-dFCyd to the active 5′-dFUrd [3]. Researchers utilizing pancreatic, colorectal, or other solid tumor models known to overexpress cytidine deaminase may achieve superior therapeutic outcomes with galocitabine compared to alternative fluoropyrimidine prodrugs that do not share this enzyme-dependent activation step.

Comparative Prodrug Metabolism and Toxicokinetic Profiling Studies

Galocitabine serves as a critical reference compound in comparative analyses of fluoropyrimidine carbamate prodrugs. Its distinct metabolic pathway and toxicokinetic profile—characterized by a 5′-DFUR AUC of approximately 40–60 μg·hr/mL at 1.0 mmol/kg in cynomolgus monkeys [4]—make it an essential comparator for evaluating novel prodrug candidates. Established HPLC methods for simultaneous quantification of galocitabine and its metabolites (5′-DFCR, 5′-DFUR, 5-FU) in blood support robust pharmacokinetic studies in small animal models [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galocitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.